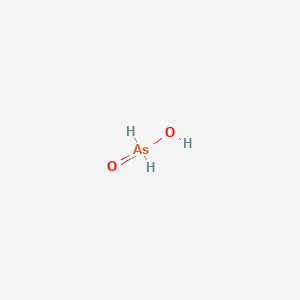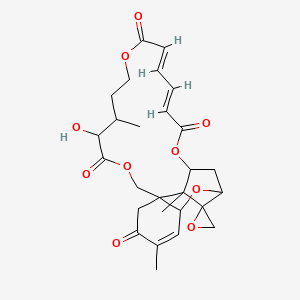![molecular formula C39H29N5O8-4 B1238261 2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate](/img/structure/B1238261.png)
2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’:6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetate is a complex organic compound that features a terpyridine core linked to an anthracene moiety
Wissenschaftliche Forschungsanwendungen
2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’:6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetate has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with unique photophysical properties.
Medicine: Investigated for use in drug delivery systems and as a potential therapeutic agent.
Industry: Used in the development of advanced materials, such as organic light-emitting diodes (OLEDs) and photovoltaic cells.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’:6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetate typically involves the following steps:
Formation of the Terpyridine Core: The terpyridine core can be synthesized through a Kröhnke reaction, which involves the condensation of pyridine-2-carbaldehyde with acetylpyridine in the presence of ammonium acetate.
Attachment of the Anthracene Moiety: The anthracene moiety is introduced via a Suzuki coupling reaction between 9-bromoanthracene and the terpyridine core.
Introduction of the Methylenenitrilo Groups: The methylenenitrilo groups are added through a Mannich reaction, involving formaldehyde and a secondary amine.
Formation of the Tetraacetate Groups: The final step involves the esterification of the methylenenitrilo groups with acetic anhydride to form the tetraacetate groups.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, high-throughput screening of reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The anthracene moiety can undergo oxidation reactions, leading to the formation of anthraquinone derivatives.
Reduction: The terpyridine core can be reduced to form dihydroterpyridine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles such as amines, thiols, and alcohols can be used in substitution reactions.
Major Products
Oxidation: Anthraquinone derivatives.
Reduction: Dihydroterpyridine derivatives.
Substitution: Various functionalized derivatives depending on the nucleophile used.
Wirkmechanismus
The mechanism of action of 2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’:6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetate is largely dependent on its interaction with metal ions and other molecular targets. The terpyridine core can coordinate with metal ions, forming stable complexes that exhibit unique electronic and photophysical properties. These interactions can influence various molecular pathways, making the compound useful in applications such as catalysis and sensing.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2’6’,2’'-Terpyridine: A simpler terpyridine derivative without the anthracene moiety.
9-Anthryl-2,2’6’,2’'-terpyridine: A compound similar to the target compound but lacking the methylenenitrilo and tetraacetate groups.
2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetic acid: The acid form of the target compound.
Uniqueness
2,2’,2’‘,2’‘’-{[4’-(9-Anthryl)-2,2’:6’,2’‘-terpyridine-6,6’'-diyl]bis(methylenenitrilo)}tetraacetate is unique due to the combination of the terpyridine core, anthracene moiety, and methylenenitrilo tetraacetate groups. This unique structure imparts distinct photophysical properties and reactivity, making it valuable for a wide range of applications in scientific research and industry.
Eigenschaften
Molekularformel |
C39H29N5O8-4 |
|---|---|
Molekulargewicht |
695.7 g/mol |
IUPAC-Name |
2-[[6-[4-anthracen-9-yl-6-[6-[[bis(carboxylatomethyl)amino]methyl]pyridin-2-yl]pyridin-2-yl]pyridin-2-yl]methyl-(carboxylatomethyl)amino]acetate |
InChI |
InChI=1S/C39H33N5O8/c45-35(46)20-43(21-36(47)48)18-27-9-5-13-31(40-27)33-16-26(39-29-11-3-1-7-24(29)15-25-8-2-4-12-30(25)39)17-34(42-33)32-14-6-10-28(41-32)19-44(22-37(49)50)23-38(51)52/h1-17H,18-23H2,(H,45,46)(H,47,48)(H,49,50)(H,51,52)/p-4 |
InChI-Schlüssel |
OOFLZRMKTMLSMH-UHFFFAOYSA-J |
SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CN(CC(=O)[O-])CC(=O)[O-])C6=CC=CC(=N6)CN(CC(=O)[O-])CC(=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C=C3C=CC=CC3=C2C4=CC(=NC(=C4)C5=CC=CC(=N5)CN(CC(=O)[O-])CC(=O)[O-])C6=CC=CC(=N6)CN(CC(=O)[O-])CC(=O)[O-] |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-[(2Z)-2-[(2E,4E,6E)-7-[1,1-dimethyl-3-(4-sulfobutyl)benzo[e]indol-3-ium-2-yl]hepta-2,4,6-trienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonic acid](/img/structure/B1238179.png)
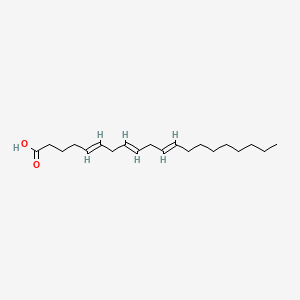
![2-(5H-[1,2,4]TRIAZINO[5,6-B]INDOL-3-YLSULFANYL)-N~1~-[3-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE](/img/structure/B1238181.png)
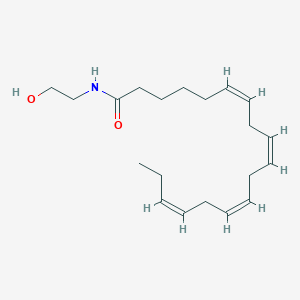
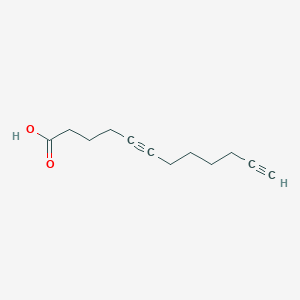

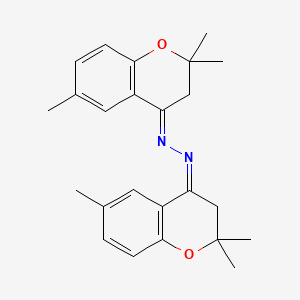
](/img/structure/B1238195.png)

